Cyclomethycaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cyclomethycaine aminoester local anesthetic classification

Chemical Classification and Resolution of Discrepancy

The classification of cyclomethycaine is contradictory across different sources. The table below summarizes the core conflict and its resolution based on chemical structure.

| Aspect | Conflicting Classification (Amide) | Resolved Classification (Ester) & Evidence |

|---|---|---|

| Class | Stated as an "amide-type" local anesthetic [1]. | Classified as an ester-type local anesthetic, specifically an "ester - hydroxybenzoic" [2]. |

| Basis of Claim | Multiple-choice questions (MCQs) on a pharmaceutical education site [1]. | Authoritative chemical and drug databases (Wikipedia, NCATS Inxight) [2] [3]. |

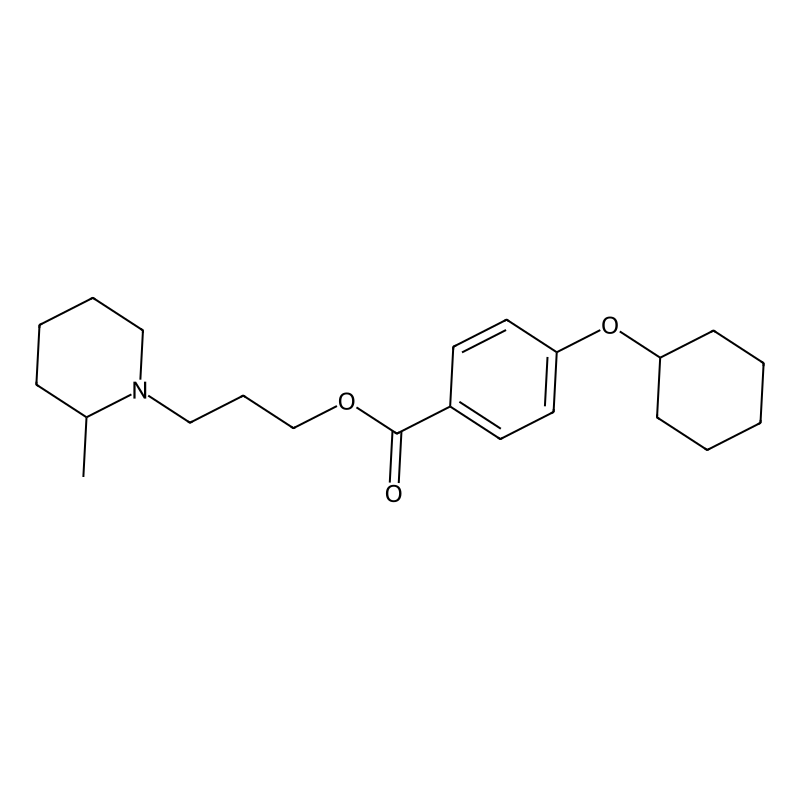

| Structural Evidence | Not provided in search results. | The chemical name is "4-(cyclohexoxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester." The critical ester bond (-COO-) is explicitly shown in the structural diagram and IUPAC name [3]. |

| Metabolic Pathway | Amides primarily undergo "hepatic microsomal enzymatic metabolism" [1] [4]. | Esters are typically metabolized rapidly in plasma by butyrylcholinesterase (pseudocholinesterase) to para-aminobenzoic acid (PABA) derivatives [5] [4]. |

The structural evidence is the most definitive. The IUPAC name and chemical diagram for this compound confirm the presence of an ester linkage, solidifying its classification as an aminoester [3].

Comprehensive Pharmacological Profile

The following table synthesizes the available quantitative and qualitative data on this compound, with general local anesthetic principles included where specific data is lacking [1] [4].

| Parameter | Details for this compound |

|---|---|

| IUPAC Name | 4-(cyclohexoxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester [3] |

| Molecular Formula | C22H33NO3 [3] |

| Molar Mass | 359.502 g/mol [3] |

| Chemical Class | Ester (hydroxybenzoic acid ester) [2] |

| Mechanism of Action | Reversible blockade of voltage-gated sodium channels (Naᵥ), inhibiting sodium ion influx and propagation of action potentials in axons [1] [4]. |

| Onset of Action | Related to pKa. (Specific pKa for this compound not found. General principle: a pKa closer to physiological pH yields a faster onset) [4]. |

| Duration of Action | Associated with protein binding. (Specific protein binding for this compound not found). Ester anesthetics generally have shorter durations due to rapid plasma hydrolysis [5] [4]. |

| Metabolism | Expected pathway: Rapid hydrolysis by plasma butyrylcholinesterase (pseudocholinesterase) [5]. |

| Allergy Risk | Theoretical risk is higher than for amides, as ester metabolism produces PABA derivatives, which are more allergenic [5]. |

| FDA Approval Date | 1948 [3] |

Experimental Protocols for Investigation

For researchers characterizing a compound like this compound, here are detailed methodologies for key experiments.

Sodium Channel Blockade Assay

This functional assay confirms the primary mechanism of action.

- Purpose: To verify and quantify the blockade of voltage-gated sodium channels.

- Key Materials: Cloned Naᵥ channels (e.g., Naᵥ1.7) expressed in a mammalian cell line (e.g., HEK293), patch-clamp electrophysiology rig, test compound solution.

- Detailed Workflow:

- Cell Preparation: Culture cells stably expressing the target Naᵥ channel.

- Electrophysiology: Perform whole-cell voltage-clamp recordings. A standard protocol involves holding the cell at a negative potential (e.g., -90 mV) and applying step depolarizations to elicit sodium currents.

- Baseline Recording: Measure the peak sodium current amplitude before drug application.

- Drug Application: Perfuse the cells with a solution containing a known concentration of this compound.

- Post-Drug Recording: Re-measure the sodium current amplitude after a set time (e.g., 5 minutes) of drug exposure.

- Dose-Response: Repeat steps 1-5 with increasing concentrations of the drug. Calculate the percentage inhibition of the sodium current at each concentration.

- Data Analysis: Fit the dose-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

The mechanism of local anesthetics like this compound involves permeating the neuron and blocking the sodium channel from within, which can be visualized as follows:

Pharmaceutical Stability Study (HPLC-based)

This protocol is critical for drug formulation and shelf-life determination.

- Purpose: To determine the stability of this compound under various stress conditions and identify degradation products.

- Key Materials: this compound reference standard, HPLC system with UV/VIS detector, appropriate column (C18 reverse-phase), mobile phase (e.g., acetonitrile and phosphate buffer), forced-air oven.

- Detailed Workflow:

- Sample Preparation: Prepare multiple solutions of this compound at a specified concentration (e.g., 1 mg/mL).

- Stress Conditions: Expose samples to different conditions:

- Acidic: Add dilute HCl (e.g., 0.1 M) and store.

- Basic: Add dilute NaOH (e.g., 0.1 M) and store.

- Oxidative: Add hydrogen peroxide (e.g., 3%).

- Thermal: Store solid powder and/or solution in an oven at elevated temperature (e.g., 40°C, 60°C).

- Photolytic: Expose to UV and visible light.

- Analysis: At predetermined time points (e.g., 1, 3, 5, 10 days), analyze stressed samples and a fresh control sample by HPLC.

- Data Analysis: Monitor for the appearance of new peaks (degradation products) and the decrease in the area of the main this compound peak. The rate of degradation under each condition can be calculated.

Regulatory and Development Considerations

For a drug like this compound, which was approved in 1948 [3], a modern generic formulation would require:

- Bioequivalence Studies: Demonstrating that the generic product has comparable rate and extent of absorption to a reference product [1].

- Impurity Profiling: Thorough identification and quantification of degradation products using techniques like HPLC-MS, ensuring they are within safe limits [1].

- Stability Studies: Long-term and accelerated stability data to propose a shelf life, conducted according to ICH guidelines [1].

References

- 1. MCQs With Answer - Pharmacy Freak this compound [pharmacyfreak.com]

- 2. List of local - Wikipedia anesthetics [en.m.wikipedia.org]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. Pharmacokinetics and Pharmacodynamics of Local Anesthetics [intechopen.com]

- 5. Amino esters - Wikipedia [en.wikipedia.org]

Cyclomethycaine sulfate salt properties

Chemical Identity and Properties

The table below summarizes the core identifying information and quantitative data for Cyclomethycaine sulfate from the search results.

| Property Type | Details |

|---|---|

| CAS Registry Number | 50978-10-4 [1] |

| Molecular Formula | C22H35NO7S [1] |

| Molecular Weight | 457.58 g/mol [1] |

| Related Molecular Formula | C44H68N2O10S (Parent structure) [2] |

| Synonyms | Sulfuric Acid; 3-(2-Methyl-1-Piperidyl)Propyl 4-(Cyclohexoxy)Benzoate [1] |

Synthesis and Research Information

- Synthesis Scheme: A file depicting the synthesis pathway of this compound is available on Wikimedia Commons, referenced from the Journal of the American Chemical Society (DOI: 10.1021/ja01216a051) [3]. The reaction scheme is provided below for your reference.

- Sulfation Context: While not specific to this compound, one source details a modern method for synthesizing sulfate esters using a tributylsulfoammonium betaine reagent. This general methodology highlights challenges and advances in sulfation chemistry, which is relevant for the synthesis of molecules like this compound sulfate [4].

References

- 1. CAS # 50978-10-4, this compound sulphate: more information. [chemblink.com]

- 2. | C44H68N2O10S | CID 94319 - PubChem this compound Sulfate [pubchem.ncbi.nlm.nih.gov]

- 3. File: this compound .png - Wikimedia Commons synthesis [commons.wikimedia.org]

- 4. Sulfation made simple: a strategy for synthesising sulfated molecules... [pubs.rsc.org]

what is Cyclomethycaine mechanism of action

Mechanism of Action & Key Properties

Cyclomethycaine produces local anesthesia by penetrating the nerve membrane and binding to voltage-gated sodium channels from the cytoplasmic side. This binding stabilizes the channels in their inactivated state, inhibiting the transient influx of sodium ions required for the depolarization phase of an action potential. With depolarization inhibited, the action potential cannot arise, and signal conduction is blocked [1] [2].

The following table summarizes the core chemical and mechanistic properties of this compound:

| Property | Description |

|---|---|

| Molecular Formula | C₂₂H₃₃NO₃ [3] [4] [5] |

| Molecular Weight | 359.5 g/mol [3] [4] [5] |

| Mechanism of Action | Antagonism of voltage-gated sodium channels [1] |

| Chemical Class | Amide-type local anesthetic [1] |

| Primary Metabolic Route | Hepatic microsomal enzymes [1] |

Key physicochemical properties directly influence its clinical profile [1]:

- pKa: The pKa relative to physiological pH determines the ratio of ionized to un-ionized drug molecules. A greater proportion of un-ionized drug at tissue pH allows for faster diffusion across the nerve sheath and membrane, leading to a quicker onset of action.

- Lipid Solubility: High lipid solubility increases the drug's potency by facilitating diffusion through the lipid nerve membrane and prolongs its duration of action by promoting binding to hydrophobic sites within the sodium channel.

- Protein Binding: Extensive binding to plasma proteins (e.g., albumin) creates a reservoir of drug, slowing elimination from the plasma and contributing to a prolonged duration of anesthetic effect.

Experimental & Technical Considerations

For researchers investigating local anesthetics like this compound, several experimental factors are critical.

Essential Preformulation Parameters [1] When developing a formulation, the following drug characteristics must be evaluated:

- Solubility: In various aqueous and organic solvents.

- pKa: Determines ionization state and formulation stability.

- Lipophilicity (Log P): A key predictor of membrane penetration and distribution.

- Chemical Stability: Particularly susceptibility to degradation under pH extremes and light exposure.

Analytical Methods [1]

- Assay and Stability Testing: High-performance liquid chromatography (HPLC) is the standard technique for quantifying this compound and profiling its degradation products in pharmaceutical preparations.

- Sample Preparation: For bioanalysis, solid-phase extraction (SPE) is commonly used to isolate this compound from complex biological matrices like plasma before chromatographic analysis.

Factors Modifying Efficacy and Toxicity

- Tissue Environment: Local tissue acidosis (e.g., in an infected wound) increases the ionized fraction of the drug, reducing its ability to cross the nerve membrane and decreasing anesthetic efficacy [1].

- Systemic Toxicity: Inadvertent intravascular injection or overdose can lead to systemic toxicity. Early signs involve the central nervous system, including circumoral numbness, tinnitus, metallic taste, and can progress to seizures. Cardiovascular collapse can follow [1]. Current guidelines for managing severe cardiotoxicity recommend intravenous lipid emulsion therapy as a rescue treatment [1].

- Drug Interactions: Caution is required when co-administering with other drugs that depress cardiac conduction, as they may potentiate cardiotoxic effects and conduction disturbances [1].

Visualizing the Mechanism of Action

The following diagram illustrates the molecular mechanism of this compound and the key factors influencing its effect:

This diagram shows how this compound molecules bind to and block voltage-gated sodium channels in the nerve cell membrane, preventing sodium influx and subsequent nerve impulse conduction. The anesthetic effect is modulated by key physicochemical factors.

References

- 1. MCQs With Answer - Pharmacy Freak this compound [pharmacyfreak.com]

- 2. Hexylcaine: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 3. NCATS Inxight Drugs — this compound [drugs.ncats.io]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. CAS 139-62-8 this compound - Alfa Chemistry [alfa-chemistry.com]

Cyclomethycaine sodium channel blockade research

Sodium Channel Blocker Pharmacology

The table below summarizes the key aspects of different sodium channel blockers based on recent research, which can serve as a reference point for studying cyclomethycaine.

| Drug/Drug Class | Key Sodium Channel Subtypes Affected | Primary Therapeutic Context(s) | Observed Effects & Mechanisms |

|---|---|---|---|

| SCN5A T220I (Genetic Proxy) [1] | Cardiac sodium channels | Cardiac arrhythmias (investigational) | Acts as a lifelong "natural" sodium channel blockade; protective against atrial fibrillation (HR 0.60) and ventricular arrhythmias; shortens QT interval; increases risk of sick sinus syndrome. [1] |

| Flecainide [2] | Nav 1.5 | Neuroinflammation (Multiple Sclerosis model), Cardiac arrhythmias (Class Ic) | In neuroinflammation: enhances Blood-Brain Barrier integrity, reduces immune cell migration into CNS, provides neuroprotection. In cardiology: marked depression of phase 0 depolarization. [3] [2] |

| Class I Antiarrhythmics (e.g., Lidocaine (Ib), Procainamide (Ia)) [3] | Various cardiac sodium channels | Cardiac arrhythmias | Membrane-stabilizing agents. Class Ia: slow conduction, prolong action potential. Class Ib: fast kinetics, more effect at faster heart rates, shorten action potential. [3] |

| Tricyclic Antidepressants (e.g., Amitriptyline) [4] | Nav 1.7 (Peripheral nerves) | Neuropathic pain | State- and use-dependent inhibition; block of peripheral nerve sodium channels contributes to antihyperalgesic efficacy; IC50 for amitriptyline is within therapeutic plasma concentration (0.24 μmol/L). [4] |

| Lamotrigine / Carbamazepine [4] [5] | Multiple CNS sodium channels | Neuropathic pain, Epilepsy | Used in treatment of neuropathic pain; mechanism involves blockade of sodium channels. [4] [5] |

Experimental Models and Protocols

Should you plan experimental work on this compound, the methodologies below, adapted from recent studies, provide robust models for evaluating sodium channel blockade.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) [2]

- Purpose: To study the effect of a compound on neuroinflammation, neuroprotection, and blood-brain barrier (BBB) integrity.

- Protocol:

- Animal Model: Use female, six-week-old C57BL/6J mice.

- Induction: Immunize mice subcutaneously with 200 µg of myelin oligodendrocyte glycoprotein fragment 35–55 (MOG³⁵⁻⁵⁵) emulsified in Complete Freund's Adjuvant (CFA), supplemented with 800 µg of heat-killed Mycobacterium tuberculosis.

- Additional Injections: Administer 200 ng of pertussis toxin (PTX) intraperitoneally on the day of immunization and two days post-immunization.

- Treatment: Administer the test compound (e.g., flecainide at 30 mg/kg) subcutaneously. A sham control group should receive PTX and CFA but no MOG peptide.

- Outcome Measures: Disease disability scores, optical coherence tomography (OCT) for retinal thickness, optomotor response (OMR) for visual function, histology of optic nerves and retina, flow cytometry for immune cell profiling, and Evans blue assay for BBB permeability. [2]

In Vitro Model: Blood-Brain Barrier (BBB) Permeability and Immune Cell Migration [2]

- Purpose: To investigate the direct effect of a sodium channel blocker on BBB integrity and immune cell migration.

- Protocol:

- Cell Culture: Use primary mouse brain microvascular endothelial cells (pMBMECs).

- Treatment: Treat pMBMECs with the test compound (e.g., flecainide at 2 µM and 5 µM) based on dose-finding studies.

- Assays:

- BBB Permeability Assay: Measure the integrity of the endothelial barrier.

- Gene Expression Analysis: Use western blot and other molecular techniques to analyze changes in gene expression related to barrier function and inflammation.

- Proliferation Assay: Assess the effect on immune cell (e.g., lymphocyte) proliferation.

- Outcome: The primary therapeutic effect of Nav blockade in neuroinflammation may come from inhibiting the Nav 1.5 channel and stabilizing the BBB, thereby limiting lymphocyte entry into the central nervous system. [2]

In Vitro Electrophysiology for Channel Characterization [4] [5]

- Purpose: To compare the sodium channel-blocking potency and mechanism of different compounds.

- Protocol: Use recombinant systems expressing specific human sodium channel subtypes (e.g., Nav1.7).

- Measurement: Employ electrophysiological recording techniques to determine the half-maximal inhibitory concentration (IC₅₀) of a compound. This involves evaluating state- and use-dependent inhibition, particularly the affinity for the inactivated state of the channel.

- Outcome: For example, tricyclic antidepressants like amitriptyline block Nav1.7 with an IC₅₀ of 0.24 μmol/L, which is within its therapeutic plasma concentration. [4]

Mechanism and Experimental Workflow Visualization

The following diagram illustrates the core mechanism of sodium channel blockade and a generalized experimental workflow for validating a compound's effects, based on the protocols cited.

This diagram outlines the core mechanism of action for sodium channel blockers and a generalized experimental workflow for validation [2] [5].

Research Directions and Conclusions

To proceed with an investigation into this compound, consider these steps:

- Consult Foundational Sources: Since this compound is a local anesthetic, its sodium channel blocking activity is its primary mechanism. Detailed pharmacological data might be found in older, foundational papers or chemical handbooks that are not easily indexed in current scientific databases.

- Leverage Existing Models: The experimental protocols for EAE, BBB integrity, and electrophysiology listed above are highly relevant and can be directly applied to test this compound. [2] [4]

- Explore Specific Hypotheses: Given the findings on other blockers, you could hypothesize and test whether this compound has effects on specific channel subtypes (like Nav1.5 in the BBB) [2] or possesses state-dependent inhibition properties similar to tricyclic antidepressants. [4]

References

- 1. Leveraging a genetic proxy to investigate the effects of... | medRxiv [medrxiv.org]

- 2. Flecainide mediated sodium enhances blood brain... channel blockade [nature.com]

- 3. blocker - Wikipedia Sodium channel [en.wikipedia.org]

- 4. sciencedirect.com/science/article/pii/S1526590006011205 [sciencedirect.com]

- 5. Frontiers | Sodium as a new target for pain treatment channels [frontiersin.org]

voltage-gated sodium channel inhibition by Cyclomethycaine

Sodium Channel Inhibition: Core Concepts

The following table summarizes the foundational biology of voltage-gated sodium channels (VGSCs), which is essential for understanding how any inhibitor, including Cyclomethycaine, would work [1] [2].

| Aspect | Description |

|---|---|

| Core Function | Mediates rapid influx of sodium ions; generates rising phase of action potentials in excitable cells [1] [2]. |

| Basic Structure | Pore-forming α subunit (260 kDa) with four homologous domains (DI-DIV); each domain has six transmembrane segments (S1-S6) [1] [3]. |

| Key Pain Targets | Nav1.7: Regulates action potential threshold. Nav1.8: Key for inflammatory, neuropathic pain. Nav1.9: Involved in cold pain sensing [1] [4]. |

| Inhibition Mechanism | Blockade of pore prevents sodium ion passage, halting action potential propagation [5]. Local anesthetics act as use-dependent inhibitors [1]. |

Framework for Profiling an Inhibitor

In the absence of this compound-specific data, here is a structured framework for the experiments you would need to perform. The tables below outline key assays and how you could present the resulting data.

Table 1: Key Experimental Assays for Inhibitor Profiling

| Assay Type | Key Measured Variables | Experimental Goal |

|---|---|---|

| Electrophysiology (e.g., Patch Clamp) | IC50, percentage of current block, effects on activation/inactivation kinetics (V1/2, slope), recovery from inactivation [6]. | Determine potency, mechanism of action (state-dependent block), and subtype selectivity. |

| Cellular Viability & Proliferation | Cell count, ATP levels, lactate dehydrogenase (LDH) release. | Assess compound cytotoxicity at effective concentrations. |

| In vivo Pain Models | Pain threshold (e.g., mechanical, thermal), reduction in pain-related behaviors. | Evaluate analgesic efficacy in animal models of inflammatory or neuropathic pain. |

Table 2: Template for Summarizing Electrophysiology Results

| VGSC Subtype | IC50 (μM) | Maximal Block (%) | Effect on Steady-State Inactivation | Key Findings Summary |

|---|---|---|---|---|

| Nav1.7 | [Data for this compound] | [Data for this compound] | [Data for this compound] | e.g., "Use-dependent blocker" |

| Nav1.8 | [Data for this compound] | [Data for this compound] | [Data for this compound] | e.g., "Positive shift of V1/2" |

| Nav1.3 | [Data for this compound] | [Data for this compound] | [Data for this compound] | e.g., "Low potency" |

Advanced Techniques for Mechanism Studies

For an in-depth guide, you would typically employ these advanced techniques to elucidate the inhibitor's mechanism.

- Molecular Dynamics (MD) Simulations: This method uses statistical mechanics to simulate the movement of a molecular system over time, predicting atomic trajectories by solving Newton's laws of motion [7]. You would use it to model how this compound binds to the sodium channel pore, identify key interaction residues, calculate binding free energy, and simulate the path of the drug to its binding site [7]. The workflow for this study can be visualized as follows:

- Cryo-Electron Microscopy (Cryo-EM): This experimental technique is used to determine high-resolution structures of protein-ligand complexes. You would use it to visualize the binding pose of this compound within the sodium channel pore and confirm computational predictions from MD simulations [5].

How to Proceed with Your Research

Given the lack of specific data on this compound, I suggest the following paths forward:

- Review Older Literature: this compound is a classic local anesthetic. Detailed studies might exist in older, pre-digital pharmacological texts or journals that are not fully indexed online.

- Explore Analogues: Investigate the published data on structurally related local anesthetics (e.g., bupivacaine, lidocaine). Their mechanisms and quantitative data can serve as a reasonable proxy for hypothesis generation.

- Initiate New Studies: Use the experimental framework and protocols outlined above as a blueprint for designing your own studies to characterize this compound.

References

- 1. Frontiers | Sodium as a new target for pain treatment channels [frontiersin.org]

- 2. Therapeutic efficacy of voltage - gated in... sodium channel inhibitors [aepi.biomedcentral.com]

- 3. - Voltage : A Therapeutic Target in Ischemic... Gated Sodium Channels [imrpress.com]

- 4. The Role of Voltage - Gated in Pain Signaling Sodium Channels [pubmed.ncbi.nlm.nih.gov]

- 5. - Voltage by µ-Conotoxins - PMC Gated Sodium Channel Inhibition [pmc.ncbi.nlm.nih.gov]

- 6. Genistein inhibits - voltage currents in SCG neurons... gated sodium [link.springer.com]

- 7. - Drug Design Org Molecular Dynamics [drugdesign.org]

Application Note: A Generalized Protocol for Liposomal Encapsulation

This document outlines a standardized methodology for the liposomal encapsulation of active compounds, utilizing the lipid film hydration technique followed by downsizing and purification [1].

Introduction and Principle

Liposomal encapsulation aims to enhance the therapeutic profile of active compounds by improving their bioavailability, protecting them from degradation, and enabling targeted delivery [2] [3]. This protocol is based on the fundamental principle of creating phospholipid bilayers in an aqueous environment that spontaneously form vesicles, encapsulating hydrophilic compounds in the aqueous core or hydrophobic compounds within the lipid membrane itself [2] [4].

Materials and Equipment

- Lipids: Phosphatidylcholine (Egg PC, POPC, or HSPC) and charged lipids like POPS (Phosphatidylserine) for stability. A typical starting molar ratio is 9:1 (PC:POPS) [1].

- Solvent: Chloroform or other suitable organic solvent (e.g., a chloroform-methanol mixture 2:1 v/v) [1].

- Aqueous Phase: Buffer appropriate for the compound (e.g., 25 mM MOPS, Tris-HCl, or MES, pH 7.0) [1].

- Equipment: Round-bottom flask, rotary evaporator, bath sonicator, liposome extruder, polycarbonate membranes (e.g., 200 nm pore size), separation columns (e.g., size-exclusion chromatography), and dynamic light scattering (DLS) instrument for characterization.

Experimental Protocol

The workflow below summarizes the key steps in the liposomal encapsulation process:

Step-by-Step Procedure:

Lipid Film Formation:

- Dissolve the selected lipid mixture in chloroform in a clean round-bottom flask [1].

- Remove the organic solvent using a rotary evaporator under vacuum (e.g., 30 minutes, 40°C) to form a thin, uniform lipid film on the inner wall of the flask [1].

- Further dry the film under a vacuum for at least 1 hour to ensure complete solvent removal [1].

Hydration and Freeze-Thaw:

- Hydrate the dry lipid film with an aqueous buffer containing the active compound to be encapsulated (e.g., 5-10 mg lipid per 1 ml buffer). Gently agitate the flask above the lipid transition temperature (Tc) for 1-2 hours until the film is fully suspended, forming multilamellar vesicles (MLVs) [1].

- To increase encapsulation efficiency and form unilamellar vesicles, subject the MLV suspension to multiple freeze-thaw cycles. Rapidly freeze the suspension in liquid nitrogen and thaw it in a water bath above the lipid Tc. Repeat this process 5-20 times [1].

Downsizing by Extrusion:

- Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).

- Pass the liposome suspension through the membrane repeatedly (e.g., 10-20 times) above the lipid Tc. This process results in a homogeneous population of small unilamellar vesicles (SUVs) with a narrow size distribution [1].

Purification:

- Separate the encapsulated compound from the unencapsulated one using a suitable technique such as size-exclusion chromatography (SEC) or dialysis [1].

- Note: The choice of filter material during extrusion can inadvertently aid purification; for instance, nylon filters can retain unencapsulated material [1].

Critical Parameters and Optimization

Several factors critically influence the encapsulation efficiency and stability of the final liposomal formulation. Key parameters to optimize are summarized in the table below.

Table 1: Key Parameters for Optimizing Liposomal Encapsulation

| Parameter | Impact & Optimization Strategy | Key References |

|---|---|---|

| Lipid Concentration | Linear relationship with encapsulation efficiency. Higher lipid concentration provides more vesicle surface and volume for encapsulation. [1] | [1] |

| Lipid Composition | Charge (e.g., POPS) can enhance interaction with the compound. Cholesterol (up to 45%) improves membrane rigidity and stability, reducing drug leakage. PEG-lipids can confer "stealth" properties. [5] [6] [4] | [5] [6] [4] |

| Number of Freeze-Thaw Cycles | Critical step for encapsulation. Efficiency increases with the number of cycles (e.g., up to 20 cycles tested). Optimize to balance efficiency with potential compound denaturation. [1] | [1] |

| Buffer Ionic Strength | High salt concentrations can screen electrostatic interactions, reducing encapsulation efficiency. Use lower ionic strength buffers if compound-lipid charge interaction is a key mechanism. [1] | [1] |

Characterization and Analysis

Rigorous characterization is essential for quality control.

- Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS). Aim for a Z-average diameter of 100-200 nm and a PDI < 0.2, indicating a monodisperse population [5] [7].

- Encapsulation Efficiency (EE%): Determine by separating free compound (via SEC or ultrafiltration) and assaying the encapsulated fraction. EE% is calculated as (Amount of encapsulated compound / Total amount of compound used) × 100 [7] [1]. Advanced manufacturers achieve over 80% encapsulation [7].

- Zeta Potential: Measure the surface charge to predict colloidal stability. A value of ±30 mV is typically indicative of a stable suspension that resists aggregation [7].

- Stability and Leakage: Monitor the formulation over time under storage conditions (e.g., 4°C). A controlled leakage rate of less than 3% over six months is a target for high-quality formulations [7].

Adaptation Strategy for Cyclomethycaine

This compound is a hydrophobic local anesthetic. To adapt this general protocol, consider the following:

- Loading Method: As a hydrophobic molecule, this compound should be co-dissolved with the lipid mixture in the organic solvent during the initial lipid film formation step. This will incorporate it directly into the phospholipid bilayer [4].

- Critical Optimization: The lipid-to-drug ratio, the specific phospholipids used (saturated vs. unsaturated), and the transition temperature (Tc) of the bilayer will be critical for achieving high drug loading and controlling the release profile. The use of cholesterol will be particularly important to prevent premature leakage [5] [6].

Important Disclaimer

This document provides a general research protocol. The formulation of a liposomal drug product for human use requires adherence to strict Good Manufacturing Practice (GMP) guidelines and extensive safety and efficacy testing. This information is for research and development purposes only.

References

- 1. Protein encapsulation in liposomes : efficiency depends on... [bmcbiotechnol.biomedcentral.com]

- 2. FAQs: Liposomal Technology, Traditional Delivery, Nutrients Drugs [wbcil.com]

- 3. Systems: Design Liposomal and Current... Delivery Optimization [pubmed.ncbi.nlm.nih.gov]

- 4. Nanomedicine review: clinical developments in liposomal applications [cancer-nano.biomedcentral.com]

- 5. Formulations in Clinical Use Progress... | Preprints.org Liposomal [preprints.org]

- 6. and Pharmacodynamic Insights of Bioactive... Pharmacokinetic [link.springer.com]

- 7. Drug Liposome : The Future of Therapeutics by WBCIL Delivery [wbcil.com]

Comprehensive Application Notes and Protocols: Ionic Gradient Liposomes for Cyclomethycaine Delivery

Introduction to Liposome Fundamentals & Ionic Gradient Mechanism

Liposomes are spherical lipid vesicles composed of one or more lipid bilayers that form an aqueous core, structurally similar to mammalian cell membranes. This unique architecture enables them to encapsulate both hydrophilic drugs within their aqueous interior and hydrophobic drugs within the lipid bilayer, making them exceptionally versatile drug delivery systems. The ionic gradient loading technique represents a significant advancement in liposomal drug delivery, enabling high-efficiency encapsulation of therapeutic agents like Cyclomethycaine, a local anesthetic that would benefit from prolonged duration and reduced systemic exposure. This method establishes a transmembrane chemical gradient (typically pH or ion concentration) that drives the active accumulation and retention of ionizable drugs within the liposomal interior, significantly enhancing drug loading efficiency and formulation stability compared to passive encapsulation methods. [1] [2] [3]

The fundamental structure of liposomes varies based on their intended application. Based on size and lamellarity, they are classified as small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), multilamellar vesicles (MLVs), or multivesicular vesicles (MVVs). For drug delivery applications, LUVs with sizes ranging from 50-150 nm are typically preferred as they offer an optimal balance between encapsulation efficiency, circulation half-life, and tissue penetration capabilities. The ionic gradient loading technique is particularly well-suited for LUVs as it leverages their defined internal aqueous compartment and membrane integrity to establish and maintain the necessary chemical gradients for active drug loading. [1] [4]

Table: Liposome Classification by Size and Structure

| Type | Size Range | Lamellarity | Characteristics | Drug Delivery Applications |

|---|---|---|---|---|

| SUV (Small Unilamellar Vesicles) | <100 nm | Single bilayer | Low encapsulation capacity; High membrane curvature | Rapid distribution; Suitable for small drug molecules |

| LUV (Large Unilamellar Vesicles) | 100-1000 nm | Single bilayer | Balanced capacity and stability; Ideal for gradient loading | Most common for therapeutic applications |

| MLV (Multilamellar Vesicles) | >500 nm | Multiple bilayers | High encapsulation for lipophilic drugs; Complex structure | Sustained release; Dermal/transdermal delivery |

| MVV (Multivesicular Vesicles) | 1-100 μm | Vesicles within vesicle | Large capacity; Complex preparation | Depot formulations; Pulmonary delivery |

Formulation Design & Composition

Lipid Composition Optimization

The lipid composition of ionic gradient liposomes critically determines their physicochemical properties, stability, and drug loading efficiency. A well-designed lipid matrix must provide sufficient membrane integrity to maintain the ionic gradient while allowing appropriate permeability for drug transport during the loading phase. The standard composition for this compound-loaded liposomes includes:

Phosphatidylcholine (PC) as the primary phospholipid (50-70 mol%): Either hydrogenated soy PC (HSPC) or dipalmitoyl PC (DPPC) are recommended for their high phase transition temperatures (>45°C), which provide enhanced membrane stability at physiological temperatures. The saturated acyl chains of these phospholipids create a rigid bilayer that minimizes passive drug leakage post-loading. [4] [2]

Cholesterol (30-45 mol%): Incorporated to modulate membrane fluidity and reduce permeability, cholesterol is essential for maintaining gradient stability. It fills spaces between phospholipid molecules, decreasing the ability of loaded drug to diffuse across the bilayer. The optimal cholesterol content represents a balance between sufficient membrane rigidity and maintaining appropriate fluidity for drug loading. [4] [2]

Charge modifiers (5-10 mol%): Diacetyl phosphate (negative charge) or stearylamine (positive charge) may be added to enhance physical stability through electrostatic repulsion between vesicles. The selection should consider the ionization state of this compound during loading to ensure favorable interactions. [4]

PEGylated lipids (3-8 mol%): DSPE-PEG2000 is incorporated to create stealth liposomes that resist opsonization and extend circulation half-life through steric stabilization. The PEG layer creates a hydrophilic barrier that reduces protein adsorption and mononuclear phagocyte system uptake. [1]

Table: Lipid Composition Options for Ionic Gradient Liposomes

| Component | Recommended Types | Molar Percentage | Function | Impact on Performance |

|---|---|---|---|---|

| Main Phospholipid | HSPC, DPPC, DSPC | 50-70% | Structural backbone | High Tc provides membrane rigidity; reduces drug leakage |

| Stabilizer | Cholesterol | 30-45% | Membrane modulator | Reduces permeability; enhances gradient stability |

| PEGylated Lipid | DSPE-PEG2000 | 3-8% | Steric stabilization | Prolongs circulation; reduces MPS uptake |

| Charge Modifier | Diacetyl phosphate, Stearylamine | 0-10% | Electrostatic stabilization | Prevents aggregation; tuning required for drug compatibility |

Blank Liposome Preparation

The thin-film hydration method followed by extrusion provides the most consistent results for creating liposomes suitable for ionic gradient loading. The procedure involves:

Lipid solution preparation: Dissolve the lipid mixture (HSPC:Cholesterol:DSPE-PEG2000 at 60:35:5 molar ratio) in chloroform:methanol (2:1 v/v) in a round-bottom flask to achieve a total lipid concentration of 10-20 mg/mL.

Thin film formation: Rotate the flask in a rotary evaporator at 60°C (above the phase transition temperature of HSPC) under reduced pressure (100-200 mbar) for 30-45 minutes until a thin, uniform lipid film forms on the flask interior.

Film drying: Further dry the lipid film under high vacuum (<10 mbar) for at least 4 hours (or overnight) to ensure complete solvent removal, which is critical for membrane integrity.

Hydration: Hydrate the lipid film with 300 mM citrate buffer (pH 4.0) preheated to 60°C, using a volume appropriate for the desired lipid concentration (typically 50-100 mM total lipid). Gently agitate for 45-60 minutes until the film completely detaches and forms multilamellar vesicles.

Size reduction: Subject the MLV suspension to 5 freeze-thaw cycles (freezing in liquid nitrogen, thawing at 60°C) to increase unilamellar vesicle formation, then extrude through polycarbonate membranes (0.2 μm followed by 0.1 μm) using a thermobarrel extruder maintained at 60°C to obtain LUVs of approximately 100 nm. [3]

The resulting blank liposomes exhibit a homogeneous size distribution with polydispersity index <0.15 and should be used within 24 hours for gradient formation to ensure optimal membrane integrity.

Ionic Gradient Creation & Drug Loading

Transmembrane Gradient Formation

The ion gradient is established by replacing the external buffer to create a differential between the intra- and extraliposomal environments. For this compound loading, a pH gradient (acidic interior) or ammonium sulfate gradient has shown optimal results:

Buffer exchange: Purify the blank liposomes (prepared in 300 mM citrate, pH 4.0) by gel filtration chromatography (Sephadex G-50) or tangential flow filtration to exchange the external medium with isotonic HEPES-buffered saline (20 mM HEPES, 150 mM NaCl, pH 7.4). This process creates a pH gradient (pH 7.4 outside vs. pH 4.0 inside).

Gradient validation: Confirm the established gradient by measuring the intraliposomal pH using pH-sensitive fluorescent probes such as pyranine or by monitoring the distribution of weak acids/bases across the membrane.

Alternative gradient: For an ammonium sulfate gradient, hydrate the lipid film in 250 mM ammonium sulfate (pH 5.5), then exchange the external medium with isoosmotic sucrose solution (160 mM) containing 20 mM HEPES (pH 7.4). The outward diffusion of ammonia gas creates an acidic interior. [2]

The following workflow diagram illustrates the complete process for creating ionic gradient liposomes and loading this compound:

This compound Loading Process

The active loading of this compound utilizes the established transmembrane gradient to accumulate and retain the drug within liposomes:

Drug solution preparation: Dissolve this compound free base in minimal volume of ethanol (≤5% final concentration) and dilute with HEPES-buffered saline (pH 7.4) to achieve a drug-to-lipid ratio of 1:5 to 1:10 (w/w). The solution should be prepared fresh and protected from light.

Loading procedure: Add the drug solution dropwise to the gradient-containing liposomes under gentle stirring. Incubate the mixture at 60°C for 30 minutes with periodic mixing. The elevated temperature increases membrane fluidity, facilitating drug transport while maintaining gradient stability.

Loading monitoring: Withdraw aliquots at predetermined time points to assess loading efficiency by measuring the fraction of encapsulated drug. Separate unencapsulated drug using mini-column centrifugation or dialysis, then lyse an aliquot of liposomes with 1% Triton X-100 and analyze drug content by HPLC-UV at 290 nm.

Process optimization: The loading process typically achieves >85% encapsulation efficiency. If efficiency is suboptimal, extend incubation time to 45 minutes or increase the temperature to 65°C (monitoring for lipid degradation). [2] [3]

The mechanism of action for ionic gradient loading and drug release can be visualized as follows:

Characterization & Quality Control

Physical & Chemical Characterization

Comprehensive characterization of the this compound-loaded liposomes ensures product quality, batch-to-batch consistency, and predictable in vivo performance:

Size distribution: Determine the mean particle diameter and polydispersity index by dynamic light scattering (DLS) using a Malvern Zetasizer. Dilute the liposome suspension 1:100 in filtered HEPES-buffered saline (pH 7.4) and measure in triplicate at 25°C. Acceptable specifications: mean diameter 90-110 nm, PDI <0.15.

Surface charge: Measure the zeta potential by laser Doppler velocimetry using the same instrument. Dilute samples 1:50 in 1 mM NaCl and perform measurements in triplicate. Expected zeta potential: -20 to -40 mV (indicating good colloidal stability).

Morphology assessment: Confirm vesicle structure and lamellarity by transmission electron microscopy (TEM) after negative staining with 2% uranyl acetate. Examine for intact, spherical structures without aggregation or deformation.

Drug loading quantification: Determine the encapsulation efficiency and drug-to-lipid ratio by HPLC analysis after separation of unencapsulated drug. Lyse purified liposomes with 1% Triton X-100 and inject onto a C18 column with UV detection at 290 nm. Calculate encapsulation efficiency as: EE% = (Encapsulated drug/Total drug) × 100. Target specification: >85% encapsulation efficiency. [4] [2]

Table: Quality Control Specifications for this compound Liposomes

| Parameter | Analytical Method | Acceptance Criteria | Impact on Performance |

|---|---|---|---|

| Mean Particle Size | Dynamic Light Scattering | 90-110 nm | Optimal biodistribution; EPR effect in tumors |

| Polydispersity Index | Dynamic Light Scattering | ≤0.15 | Homogeneous population; predictable behavior |

| Zeta Potential | Electrophoretic Mobility | -20 to -40 mV | Colloidal stability; prevention of aggregation |

| Encapsulation Efficiency | HPLC-UV after purification | ≥85% | Therapeutic efficacy; reduced side effects |

| Drug-to-Lipid Ratio | HPLC-UV & Phosphorus assay | 0.15-0.25 (w/w) | Loading capacity; dosing consistency |

| Phospholipid Concentration | Bartlett phosphate assay | 95-105% of theoretical | Formulation accuracy |

| Residual Solvent | Gas Chromatography | <50 ppm | Safety profile |

In Vitro Release & Stability Studies

Drug release profiling: Perform in vitro release studies using dialysis against phosphate-buffered saline (pH 7.4) at 37°C with gentle shaking. Withdraw samples at predetermined time points (1, 2, 4, 8, 12, 24, 48 hours) and analyze drug content by HPLC. Calculate cumulative release to establish the release kinetics profile. Well-formulated gradient liposomes should show <10% drug release at 8 hours and <30% at 24 hours under sink conditions.

Stability assessment: Monitor physical stability (size, PDI, visual appearance) and chemical stability (drug retention, phospholipid degradation) under storage conditions (4°C protected from light) and accelerated conditions (25°C/60% RH). Withdraw samples at 0, 1, 2, 4, 8, 12, and 24 weeks for analysis. Acceptable stability includes >90% drug retention and <15% size increase after 6 months at 4°C.

Sterility testing: For preclinical and clinical applications, perform sterility testing according to USP <71> and endotoxin testing according to USP <85> with acceptance criteria of <5 EU/kg/hour for parenteral administration. [2] [3]

Applications & Therapeutic Implementation

Therapeutic Applications & Administration

This compound-loaded ionic gradient liposomes are designed for prolonged local anesthesia with reduced systemic exposure, making them particularly suitable for:

Post-operative pain management: Providing sustained analgesia for 24-72 hours after surgical procedures, reducing the need for opioid analgesics and their associated side effects.

Chronic pain conditions: Offering extended relief for neuropathic pain, osteoarthritis, and other persistent pain states where conventional local anesthetics provide only short-term benefit.

Specialized procedures: Enabling prolonged anesthesia for diagnostic and minor surgical procedures in outpatient settings, potentially reducing hospital stay duration.

For preclinical evaluation, the following administration protocols are recommended:

Local infiltration: Administer via subcutaneous or intramuscular injection at the target site. Dose range: 1-5 mg/kg this compound equivalent in a volume of 0.1-0.5 mL injection site.

Nerve block: For peripheral nerve blockade, administer under ultrasound guidance near the target nerve. Dose range: 0.5-2 mg/kg this compound equivalent.

Epidural administration: For spinal analgesia, use reduced doses (0.1-0.5 mg/kg) with careful monitoring for central nervous system effects.

The therapeutic efficacy should be assessed using established pain models (e.g., von Frey filament testing for mechanical allodynia, Hargreaves test for thermal hyperalgesia) with monitoring of onset time, duration of action, and maximum possible effect compared to conventional this compound formulations. [2]

Clinical Translation Considerations

For translation to clinical applications, several additional factors must be addressed:

Scale-up manufacturing: Transition from laboratory-scale extrusion (mL volumes) to high-pressure homogenization or cross-flow filtration (L volumes) while maintaining critical quality attributes. Implement process analytical technology for real-time monitoring of particle size and distribution.

Regulatory requirements: Conduct comprehensive toxicology studies including single-dose and repeat-dose toxicity in two species, local tolerance assessment, and cardiovascular safety pharmacology. Document comparative pharmacokinetics versus conventional formulations.

Clinical trial design: For initial human trials, employ a placebo-controlled, dose-escalation design with careful monitoring of systemic exposure and potential cardiac effects. Include sensory and motor function assessments for local anesthesia applications.

Stability documentation: Establish shelf-life based on real-time stability data under recommended storage conditions (typically 2-8°C protected from light) with validated analytical methods. [1] [2]

Troubleshooting & Optimization

Common challenges in ionic gradient liposome preparation and their solutions include:

Low encapsulation efficiency: Potential causes include insufficient gradient, membrane permeability issues, or drug precipitation. Solutions: Validate gradient strength using fluorescent probes, optimize incubation temperature, increase drug solubility using co-solvents (≤5% ethanol or PEG 400), or consider alternative gradient systems (ammonium sulfate instead of pH).

Physical instability: Aggregation or fusion during storage indicates inadequate surface charge or PEG coverage. Solutions: Increase charge modifier percentage, optimize PEG-lipid content (3-8%), or implement cryoprotection (trehalose 5-10%) for lyophilization.

Rapid drug leakage: Excessive permeability suggests suboptimal membrane composition. Solutions: Increase cholesterol content (up to 45%), use phospholipids with higher phase transition temperatures, or incorporate additional membrane-stabilizing agents.

Size instability: Growth in particle size over time indicates formulation instability. Solutions: Improve purification to remove residual solvent, optimize extrusion parameters, or implement more stringent size exclusion during manufacturing. [4] [2] [3]

Conclusion

The ionic gradient loading technique enables the development of highly efficient, stable liposomal formulations of this compound with significant advantages over conventional delivery systems. The active loading mechanism facilitates high drug encapsulation while maintaining controlled release characteristics at the target site. The protocols outlined in this document provide researchers with comprehensive methodologies for fabricating, characterizing, and applying these advanced drug delivery systems. With appropriate optimization and scale-up, ionic gradient liposomes for this compound delivery represent a promising approach for prolonged local anesthesia with potential for clinical translation across various therapeutic applications.

References

- 1. Navigating the Clinical Landscape of Liposomal Therapeutics in Cancer... [pmc.ncbi.nlm.nih.gov]

- 2. Nanomedicine review: clinical developments in liposomal applications [cancer-nano.biomedcentral.com]

- 3. as Potential Drug Carrier Systems for Drug Liposomes Delivery [intechopen.com]

- 4. : structure, composition, types, and clinical applications... Liposomes [pmc.ncbi.nlm.nih.gov]

Application Note: Drug Release from Polymer Matrices

1. Introduction to Matrix-Based Drug Delivery Matrix technologies are a popular approach in oral controlled drug delivery due to their simplicity, ease of manufacturing, high reproducibility, and stability of both raw materials and the final dosage form [1]. These systems are designed to control the release rate of a drug to a specific site over a period of time.

2. Historical Context for Cyclomethycaine Release A 1976 study provides direct, albeit historical, evidence for the feasibility of incorporating this compound into polymer films. The study incorporated several therapeutically active ingredients, including benzocaine, this compound, and methapyrilene hydrochloride, into ethylcellulose and polyamide films [2]. It investigated the effect of plasticizers like cetyl alcohol and tributyl citrate on the release of these drugs. The key findings indicated that:

- The choice of film-forming agent (polymer) and plasticizer significantly affects the drug release rate.

- The release of these ingredients from the films into a desorbing medium of distilled water was found to follow first-order kinetics [2].

- Specifically, polyamide films plasticized with tributyl citrate showed an enhanced release of this compound and benzocaine [2].

3. General Factors Affecting Drug Release The release of a drug from a matrix system is determined by various interrelated factors [1]:

- Polymer Variables: The type of polymer (e.g., ethylcellulose, polyamide), its viscosity, and erosion properties.

- Drug Properties: The drug's solubility and its interaction with the polymer matrix.

- Formulation Aspects: The geometry of the dosage form (e.g., tablet, film), the presence of additives, and the drug-polymer ratio.

Experimental Protocol: In Vitro Release Study

The following protocol is synthesized from general principles of drug release studies and the methods described in the historical study on this compound [2] [1] [3].

1. Film Preparation and Casting

- Polymer Solution Preparation: Dissolve the selected polymer (e.g., ethylcellulose or polyamide) in a suitable volatile organic solvent.

- Drug Incorporation: Disperse or dissolve a known quantity of the active pharmaceutical ingredient (e.g., this compound) uniformly into the polymer solution.

- Plasticizer Addition: Incorporate plasticizers like cetyl alcohol or tributyl citrate into the solution to modify the film's mechanical properties and drug release profile.

- Casting: Pour the homogeneous solution onto a mercury substrate or another suitable non-reactive surface (e.g., Teflon-coated plate) [2].

- Drying: Allow the solvent to evaporate under controlled conditions (temperature, humidity) to form a dry, uniform film.

2. In Vitro Release Assessment

- Apparatus: Use a USP dissolution apparatus (e.g., paddle type) with a suitable desorbing medium, typically a buffer solution like phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C to simulate physiological conditions [1] [3].

- Sample Placement: Cut the dried film into precise dimensions and place it in the dissolution vessel.

- Sampling: Withdraw aliquots of the release medium at predetermined time intervals.

- Analysis: Analyze the drug concentration in the samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

3. Data Analysis and Kinetics Modeling Fit the cumulative drug release data to various mathematical models to understand the underlying release mechanism [1] [3]:

- Zero-Order Model: ( M_t = M_0 + k_0 t )

- First-Order Model: ( \log M_t = \log M_0 + k_1 t / 2.303 )

- Higuchi Model: ( M_t = k_H \sqrt{t} )

Conceptual Workflow and Release Kinetics

The following diagram illustrates the logical workflow for conducting a drug release study, from formulation to data interpretation.

The table below summarizes the common mathematical models used to analyze drug release data from polymer matrices [1] [3].

| Model Name | Mathematical Equation | Release Mechanism Indicated |

|---|---|---|

| Zero-Order | ( M_t = M_0 + k_0 t ) | Constant release rate over time, independent of drug concentration. |

| First-Order | ( \log M_t = \log M_0 + k_1 t / 2.303 ) | Release rate is dependent on the concentration of the drug. |

| Higuchi | ( M_t = k_H \sqrt{t} ) | Fickian diffusion through a non-swollen matrix; release proportional to the square root of time. |

| Korsmeyer-Peppas (Power Law) | ( M_t / M_\infty = k t^n ) | A versatile model used to identify different release mechanisms based on the exponent 'n'. |

Pathways in Matrix-Cell Signaling

While not directly related to this compound's local anesthetic action, understanding how the extracellular matrix (ECM) signals to cells provides a broader biological context for matrix interactions. Mesenchymal stem/stromal cells (MSCs), for example, rely heavily on signals from the ECM for their behavior and differentiation, primarily through receptors like integrins and discoidin domain receptors (DDRs) [4] [5]. The following diagram simplifies this general signaling concept.

Conclusion and Research Outlook

The foundational study from 1976 demonstrates that formulating this compound in polymer matrices is feasible and that its release kinetics can be modified by the choice of polymer and plasticizer [2]. Modern research in drug delivery emphasizes the use of more complex and customized release patterns, guided by sophisticated mathematical models that consider diffusion, swelling, and dissolution processes simultaneously [1].

Future research on this compound polymer matrix systems should focus on utilizing contemporary polymers (e.g., various grades of HPMC), investigating the effect of matrix geometry, and employing advanced analytical techniques like NMR imaging to visualize the swelling and release processes in real-time [1].

References

- 1. Factors affecting mechanism and kinetics of drug release from... [link.springer.com]

- 2. In vitro release of therapeutically active ingredients from polymer ... [pubmed.ncbi.nlm.nih.gov]

- 3. Mathematical Modeling of Release from Supramolecular Drug... Kinetics [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular matrix -induced signaling in mesenchymal... pathways [biosignaling.biomedcentral.com]

- 5. Extracellular matrix -induced signaling in mesenchymal... pathways [pubmed.ncbi.nlm.nih.gov]

Application Notes: Framework for Cyclomethycaine Transdermal Delivery System Development

References

- 1. Systems: A Focused Review of the... Transdermal Drug Delivery [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement strategies for transdermal ... drug delivery systems [link.springer.com]

- 3. : all you need to know Transdermal drug delivery systems [adhexpharma.com]

- 4. Transethosomes: A Comprehensive Review of Ultra-Deformable... [link.springer.com]

- 5. Market Size & Forecast Report... Transdermal Drug Delivery System [researchnester.com]

Application Notes: Formulation Strategies for Transdermal Cyclomethycaine

References

- 1. Review article on permeation enhancers : a major breakthrough in drug... [ijpsr.com]

- 2. Recent developments on natural transdermal penetration enhancers [ijpsr.com]

- 3. Penetration enhancers [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]

- 5. Chemical penetration for transdermal drug delivery systems enhancers [academia.edu]

- 6. Herbal penetration and terpenes: An overview enhancers [researcher.manipal.edu]

A Researcher's Guide to Cyclomethycaine Systemic Toxicity

Chemical Profile: Cyclomethycaine is a synthetic amide-type local anesthetic whose primary mechanism of action is the blockade of voltage-gated sodium channels, thereby halting nerve impulse propagation [1].

Systemic Toxicity Overview: Systemic toxicity occurs when the drug enters the bloodstream in excessive amounts, typically due to inadvertent intravascular injection, dose miscalculation, or use in high-risk patients (e.g., those with severe hepatic impairment). Toxicity primarily manifests in the Central Nervous System (CNS) and the Cardiovascular System (CVS) [1].

Troubleshooting Systemic Toxicity

The table below summarizes the key issues, their causes, and preventive measures for this compound systemic toxicity.

| Problem / Symptom | Identifying Cause | Prevention & Management Strategy |

|---|

| CNS Toxicity: Circumoral numbness, metallic taste, tinnitus, muscle twitching, progressing to seizures [1] | • Inadvertent intravascular injection • Excessive total dose • Rapid systemic absorption | • Use aspiration technique before injection to check for blood [1]. • Calculate dose carefully considering patient weight and status. • Use the lowest effective concentration and volume. For seizures: Secure airway, administer oxygen, and use benzodiazepines. | | Cardiovascular (CVS) Toxicity: Myocardial depression, hypotension, bradycardia, conduction delays, cardiac arrest [1] | • High plasma concentrations block cardiac sodium channels. • Potentiation by other cardiotoxic drugs (e.g., beta-blockers, antiarrhythmics). | • Continuous hemodynamic monitoring (ECG, BP) during and after procedures. • Review patient's medication list for potential drug interactions [1]. In severe CV collapse: Initiate Intravenous Lipid Emulsion (ILE) Therapy [1]. | | Prolonged Duration / High Plasma Levels | • Severe hepatic impairment (reduced metabolism) [1] • High plasma protein binding (creating a reservoir) [1] | • Screen for liver impairment before administration. • Adjust dose downward for patients with known hepatic disease. | | Reduced Anesthetic Efficacy | • Local tissue acidosis (e.g., in infected tissue), which increases the ionized form of the drug, reducing its ability to penetrate the nerve membrane [1]. | • Avoid injection into infected or inflamed sites if possible. For infiltration anesthesia, the solution can be buffered with sodium bicarbonate to increase the non-ionized fraction and accelerate onset [1]. |

Emergency Workflow for Toxicity Management

For severe cases of cardiovascular collapse induced by this compound, guidelines recommend Intravenous Lipid Emulsion (ILE) Therapy as a specific rescue treatment [1]. The following diagram visualizes the critical response pathway.

Diagram 1: Emergency response workflow for managing this compound systemic toxicity.

Experimental Design & Risk Mitigation

To minimize the risk of toxicity in a research setting, consider the following protocols:

- Use of Vasoconstrictors: Adding epinephrine (e.g., 1:100,000 or 1:200,000) to this compound injections causes vasoconstriction at the site. This significantly reduces the rate of systemic absorption, which prolongs the local anesthetic effect and allows for a slight increase in the maximum safe dose by lowering peak plasma concentrations [1].

- Dose Calculation Protocol: The maximum safe dose is influenced by several factors. Always refer to the most current manufacturer's prescribing information and institutional guidelines. Remember that the permitted maximum dose is not a fixed value; it can be modified by the use of vasoconstrictors and patient-specific factors [1].

- Analytical Monitoring: For pharmacokinetic studies, High-Performance Liquid Chromatography (HPLC) is the most appropriate and routinely used technique for the assay and stability studies of this compound. Sample preparation often involves isolating the drug from plasma using Solid-Phase Extraction (SPE) before chromatographic analysis [1].

References

Strategies for Prolonging Cyclomethycaine Action

| Strategy | Mechanism for Prolonging Action | Key Experimental Factors & Measurements | Relevant Cyclomethycaine Properties to Consider |

|---|

| Addition of Vasoconstrictors (e.g., Epinephrine) [1] | Vasoconstriction reduces local blood flow, slowing systemic absorption from the injection site. | Dose Ratio: Concentration of vasoconstrictor to anesthetic (e.g., 1:80,000 or 1:200,000 epinephrine). Efficacy Measure: Onset time, sensory and motor block duration in vivo models. Safety: Monitoring for systemic cardiovascular effects (e.g., tachycardia, hypertension). | pKa: Influences the fraction of ionized drug available for action [1]. Lipid Solubility: Correlates with potency and intrinsic duration [1]. | | Use of Permeation Enhancers [1] | Increases skin or membrane permeability, potentially allowing for higher local concentration and a larger "depot" of drug. | Type & Concentration: e.g., surfactants, fatty acids, alcohols. Evaluation: In vitro skin permeation studies (Franz diffusion cell). Toxicity: Assess skin irritation and barrier function damage. | Molecular Weight & Size [1]. | | Development of Controlled-Release Formulations | Encapsulates the drug in a carrier system (e.g., liposomes, microparticles), allowing for slow and sustained release over time. | Carrier Properties: Composition, particle size, drug loading efficiency, encapsulation efficiency. Release Kinetics: In vitro drug release profile in phosphate-buffered saline (PBS) at 37°C (USP apparatus). In vivo Performance: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life). | Protein Binding: High binding can itself prolong duration, affecting release kinetics from carriers [1]. | | Chemical Modification (Prodrug Approach) | Modifies the drug's chemical structure to a less active form that requires enzymatic conversion at the site of action, slowing the rate of active drug availability. | Linker Selection: Stability in plasma vs. target tissue hydrolysability. Conversion Rate: In vitro metabolism studies with target tissue homogenates (e.g., skin, nerve). Bioavailability: Measurement of active drug at the target site over time. | Metabolic Pathway: As an amide, it is metabolized by hepatic microsomal enzymes; prodrugs may target different enzymes [1]. |

The relationships between these strategies and the factors affecting this compound's duration can be visualized in the following diagram.

Experimental Protocols for Testing Duration

To evaluate the effectiveness of the strategies above, you can use the following experimental protocols.

In Vitro Drug Release Study

This protocol is essential for screening controlled-release formulations.

- Sample Preparation: Place a known amount of the this compound formulation (e.g., suspension of microparticles) into a dialysis membrane sac or directly into the release vessel.

- Release Medium: Use a suitable medium such as Phosphate Buffered Saline (PBS, pH 7.4) maintained at 37±0.5°C to simulate physiological conditions.

- Agitation: Use a USP Type II (paddle) apparatus with a constant stirring speed (e.g., 50-100 rpm).

- Sampling: Withdraw aliquots of the release medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) and replace with an equal volume of fresh pre-warmed medium to maintain sink conditions.

- Analysis: Quantify the concentration of this compound in the samples using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) [1]. Calculate the cumulative percentage of drug released over time.

In Vivo Assessment of Sensory Block Duration

This animal model protocol is critical for confirming efficacy.

- Animal Model: Use a recognized model, such as the rat sciatic nerve block.

- Formulation Administration: Randomly assign animals to groups. Administer a standardized volume of the test or control this compound formulation via subcutaneous injection around the sciatic nerve.

- Sensory Block Evaluation: Assess the sensory block at regular intervals post-injection (e.g., every 30 minutes). This can be done using a von Frey filament to test for the absence of a withdrawal reflex to a mechanical stimulus or a hot plate test for thermal nociception.

- Endpoint Measurement: The duration of sensory block is defined as the time from the injection until the full return of the sensory response.

FAQs and Troubleshooting

Q1: Why does adding epinephrine to this compound increase the maximum safe clinical dose? A1: Epinephrine causes vasoconstriction at the injection site, which significantly reduces the rate at which this compound is absorbed into the systemic circulation [1]. This lower peak plasma concentration (Cmax) reduces the risk of systemic toxicity (like CNS or cardiovascular effects), thereby allowing a higher dose of the local anesthetic to be used safely to achieve a longer effect [1].

Q2: We are developing a topical formulation. Why is the bioavailability of this compound higher on damaged skin? A2: The stratum corneum of the skin is the primary barrier to drug penetration. Damaged or inflamed skin has a compromised barrier function, which allows more of the drug to permeate through to the dermal layers where the nerve endings are located [1]. While this can be beneficial for achieving an effect, it also increases the risk of systemic absorption and toxicity, so dose adjustment is critical.

Q3: Our prodrug candidate shows good stability in vitro but rapid conversion in vivo. What could be the cause? A3: This discrepancy is common. The in vivo environment contains esterases and other enzymes in blood and tissues that are not present in your in vitro stability model (e.g., PBS). To better predict in vivo performance, conduct stability and conversion studies using biological matrices such as plasma, liver microsomes, or tissue homogenates.

Q4: What is the most critical parameter to optimize for a prolonged-release microparticle formulation? A4: While many factors are important, the drug release profile is paramount. The goal is to achieve a slow, sustained release over the desired duration (e.g., 72 hours) without a significant initial "burst release." A high burst release can lead to toxic plasma concentrations, while too slow a release may not achieve a therapeutic effect. Carefully optimize the polymer composition and particle size to control this profile.

References

optimizing Cyclomethycaine loading efficiency in liposomes

Key Parameters Affecting Loading Efficiency

The table below summarizes the critical factors that influence drug loading efficiency, based on a quantitative model developed from research on multiple drugs [1].

| Factor | Description & Impact on Loading |

|---|---|

| Drug's pKa | Determines the fraction of uncharged drug available to cross the liposome membrane at a given pH. Optimal loading requires a pKa that allows the drug to be neutral in the external buffer and charged inside the liposome [1]. |

| Log P (Octanol/Water) | A measure of lipophilicity. An optimal Log P is required: too low prevents membrane permeation, too high causes the drug to get stuck in the bilayer [1]. |

| Transmembrane Gradient | The driving force for "remote loading." Common gradients are ammonium sulfate (for weak bases) and calcium acetate (for weak acids). The gradient traps the drug inside as a precipitate [1] [2]. |

| Internal Trapping Agent | The anion or cation inside the liposome that forms a poorly soluble precipitate with the drug (e.g., sulfate with doxorubicin). This prevents drug leakage and controls release rate [1]. |

| Drug-to-Lipid Ratio | A high ratio can lead to drug crystallization and membrane disruption, while a low ratio is therapeutically inefficient. An optimal balance must be found [1]. |

Optimizing Your Experimental Protocol

Here is a detailed workflow for the remote loading method, which is often key to achieving high efficiency.

Detailed Methodology for Remote Loading [3] [1] [2]

- Prepare "Empty" Liposomes: Use the thin-film hydration method. Dissolve phospholipids (e.g., DPPC, cholesterol) in an organic solvent and evaporate it to form a thin lipid film. Hydrate this film with an aqueous solution containing the salt for your gradient (e.g., 250 mM ammonium sulfate, pH ~4-5). Then, extrude the liposomes to achieve a uniform size (e.g., 100 nm) [3].

- Establish the Gradient: Dialyze the prepared liposomes against a large volume of a non-electrolyte buffer (e.g., HEPES-buffered sucrose, NaCl, or PBS) at a neutral pH (e.g., 7.0-7.5). This creates a difference in ion concentration and pH between the inside and outside of the liposome [1].

- Incubate with Drug: Add the drug (Cyclomethycaine) to the liposome suspension. The external pH should be such that the drug is uncharged and lipophilic, allowing it to diffuse freely across the lipid bilayer. Once inside, the low pH and the presence of the trapping ion (e.g., sulfate) will protonate the drug and cause it to precipitate, trapping it inside. This incubation is typically done at a temperature above the lipid's phase transition temperature for a set period (e.g., 15-60 minutes) [1].

- Purify and Analyze: Remove the unencapsulated drug by passing the suspension through a size-exclusion column or dialysis. Determine the Entrapment Efficiency (EE%) using a method like HPLC:

EE% = (Amount of drug in liposomes / Total amount of drug used) x 100%. Also, characterize the final liposomes for size, PDI, and zeta potential using dynamic light scattering [1].

Troubleshooting Common Problems

This FAQ table addresses typical challenges researchers face.

| Problem | Possible Cause | Potential Solution |

|---|---|---|

| Low Entrapment Efficiency | Drug's Log P is too high/low [1]; Insufficient gradient [1]. | Adjust external pH; Use a stronger gradient (e.g., higher ammonium sulfate conc.); Consider solvent-assisted active loading (SALT) for hydrophobic drugs [2]. |

| Rapid Drug Leakage | Inefficient trapping (drug doesn't precipitate) [1]; Liposome membrane is too fluid [4]. | Change the internal trapping agent (e.g., use sucrose octasulfate); Modify lipid composition to include more rigid phospholipids (e.g., higher DPPC) or cholesterol [4]. |

| Liposome Instability/Aggregation | High drug loading causes membrane disruption [1]. | Optimize the drug-to-lipid ratio; Incorporate a stabilizing polymer like PEG (stealth liposomes) [2]. |

| Low Solubility of Drug | Poor water-solility of drug in external buffer [2]. | Use Solvent-Assisted Active Loading Technology (SALT) by adding a small amount (e.g., 5% v/v) of a biocompatible, water-miscible solvent like DMSO or ethanol to the external buffer, then remove it after loading [2]. |

Analytical Techniques for Characterization

To troubleshoot effectively, you need to characterize both the empty and loaded liposomes.

- Differential Scanning Calorimetry (DSC): Use this to understand how the drug integrates into and affects the lipid bilayer. A broadening and shift in the main phase transition temperature indicate changes in membrane fluidity and cooperativity, which can impact both loading and leakage [4].

- Spectroscopy (ATR-FTIR) and Fluorimetry: These techniques can provide information on lipid chain order, hydration, and dynamics within the bilayer, helping to explain stability and release profiles [4].

- Transmission Electron Microscopy (TEM): Essential for direct visualization of liposome morphology, size, and lamellarity. It can reveal drug crystals or structural defects caused by loading [5].

References

- 1. sciencedirect.com/science/article/abs/pii/S0168365909003873 [sciencedirect.com]

- 2. Recent Progress in Bioconjugation Strategies for Liposome -Mediated... [pmc.ncbi.nlm.nih.gov]

- 3. as Potential Drug Carrier Systems for Drug... | IntechOpen Liposomes [intechopen.com]

- 4. Evaluation of the Physico-Chemical Properties of Liposomes ... [pmc.ncbi.nlm.nih.gov]

- 5. : Nanomaterials and Their Analysis TEM [azonano.com]

Cyclomethycaine allergic reaction prevention

FAQ: Cyclomethycaine Allergic Reactions

Q1: What are the general mechanisms behind drug-induced allergic reactions? Drug allergies are immunologically-mediated hypersensitivity reactions. The most relevant mechanisms for a local anesthetic like this compound are typically Type I (immediate/IgE-mediated) and Type IV (delayed/T-cell-mediated) reactions [1].

The diagram below illustrates the pathophysiology of an IgE-mediated (Type I) allergic reaction, which is one potential mechanism.

Q2: What in vitro and in vivo models are used to assess drug allergenicity? A combination of models is used to evaluate the potential for a drug to cause allergic reactions. The table below summarizes key experimental approaches.

| Model Type | Experimental Method | Key Readouts & Measurements | Purpose & Interpretation |

|---|---|---|---|

| In Vitro | Basophil Activation Test (BAT) [1] | Flow cytometry detection of activation markers (e.g., CD63, CD203c). | Measures direct immune cell activation. A positive result indicates the drug may cause IgE-mediated degranulation. |

| Histamine Release Assay | Quantification of histamine released from basophils or mast cells. | Directly measures the release of a key allergic mediator. | |

| Cytokine Profiling | ELISA/Multiplex assays to measure Th2 cytokines (e.g., IL-4, IL-5, IL-13) [2]. | Identifies a Th2-type immune response, which is associated with allergic sensitization. | |

| In Vivo | Mouse Models of Anaphylaxis | Body temperature drop, mast cell degranulation, serum mMCP-1 levels. | Assesses the potential for systemic, life-threatening allergic reactions. |

| Local Lymph Node Assay (LLNA) | Measurement of T-cell proliferation in draining lymph nodes. | The gold standard for identifying chemicals that can cause skin sensitization (allergic contact dermatitis) [1]. | |

| Guinea Pig Models | Skin erythema and edema following topical or intradermal challenge. | A traditional model for assessing contact sensitization and delayed-type hypersensitivity. |

Q3: What is the standard clinical protocol for diagnosing a suspected drug allergy? Diagnosis relies on a systematic clinical evaluation, as no single test is universally definitive. The workflow below, based on general drug allergy guidelines, outlines the diagnostic process [1] [3].

Q4: What are the established strategies for preventing allergic reactions to a drug? The cornerstone of prevention is avoidance. For a drug in development, this involves:

- Pre-clinical Screening: Employing the in vitro and in vivo models listed in Q2 to assess allergenic potential early in the drug development process.

- Risk Mitigation in Clinical Trials: For human trials, a confirmed allergy warrants absolute avoidance. If the drug is essential and no alternatives exist, induction of drug tolerance (desensitization) may be considered under strict medical supervision. This procedure involves administering the drug in small, gradually increasing doses to induce a temporary state of tolerance [1].

Critical Disclaimer for Researchers

The information provided consists of general frameworks for investigating drug allergies. This compound is not mentioned in the available literature I searched, and its specific allergenic potential is unknown.

- Consult Primary Literature: You must conduct a thorough search of specialized pharmacological databases and proprietary chemical safety resources for any existing data on this compound.

- Design Specific Experiments: All experimental protocols must be adapted and validated for the specific chemical properties of your compound.

- Follow Safety Guidelines: All in vivo research must be conducted in accordance with institutional and governmental regulations for the ethical use of laboratory animals.

References

overcoming Cyclomethycaine rapid metabolism issues

Cyclomethycaine: Key Pharmaceutical Data

The table below summarizes core information on this compound relevant to its metabolism and formulation.

| Property | Description |

|---|---|

| Molecular Formula | C22H33NO3 [1] [2] |

| Molecular Weight | 359.5 g/mol [1] [2] |

| Chemical Class | Amide-type local anesthetic [3] |

| Primary Mechanism | Blockade of voltage-gated sodium channels [3] |

| Route of Metabolism | Hepatic microsomal enzymes [3] |